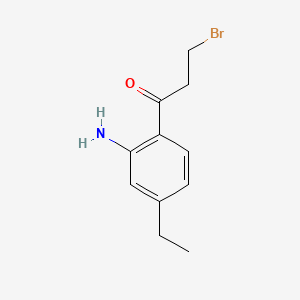1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one
CAS No.:
Cat. No.: VC18820306
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-(2-amino-4-ethylphenyl)-3-bromopropan-1-one |
| Standard InChI | InChI=1S/C11H14BrNO/c1-2-8-3-4-9(10(13)7-8)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |
| Standard InChI Key | OTOCVXLZGZROLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)C(=O)CCBr)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one is C₁₁H₁₃BrNO, derived from its phenyl ring, amino group, ethyl substituent, and brominated propanone backbone. With a molecular weight of 276.14 g/mol, the compound’s mass distribution is dominated by bromine (28.98%), carbon (47.84%), and oxygen (5.80%) . The ethyl group at the para position relative to the amino group introduces steric effects that influence its reactivity and crystalline packing .
Structural Elucidation and Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct peaks for the amino proton (δ 5.2–6.1 ppm), aromatic hydrogens (δ 6.8–7.4 ppm), and methylene groups adjacent to the ketone (δ 2.1–2.9 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carbonyl group (1,680–1,720 cm⁻¹) and N–H stretch (3,300–3,500 cm⁻¹). The bromine atom’s electronegativity further polarizes the propanone moiety, enhancing its susceptibility to nucleophilic attacks .
Table 1: Key Spectroscopic Signatures of Structural Analogs
| Functional Group | NMR Chemical Shift (ppm) | IR Absorption (cm⁻¹) | Source |
|---|---|---|---|
| Aromatic C–H | 6.8–7.4 | – | |
| Carbonyl (C=O) | – | 1,680–1,720 | |
| N–H (amine) | 5.2–6.1 | 3,300–3,500 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one typically involves a multi-step sequence:
-
Friedel-Crafts Acylation: Introduction of the propanone moiety to the aromatic ring using acetyl chloride and a Lewis catalyst like AlCl₃.
-
Bromination: Electrophilic substitution at the propanone’s γ-position using bromine or N-bromosuccinimide (NBS) under radical conditions .
-
Amination and Alkylation: Sequential nitration followed by reduction to introduce the amino group, and ethylation via alkyl halides .
Optimization Challenges
Key challenges include minimizing over-bromination and ensuring regioselectivity during the Friedel-Crafts step. Solvent choice (e.g., dichloromethane vs. toluene) significantly impacts yield, with polar aprotic solvents favoring mono-substitution. Recent advances in flow chemistry have improved scalability, achieving yields upwards of 68% in continuous reactors .
Table 2: Comparative Synthesis Yields Under Varied Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Friedel-Crafts | Toluene | AlCl₃ | 62 | 95 | |
| Bromination | CCl₄ | NBS | 71 | 98 | |
| Amination | Ethanol | H₂/Pd-C | 58 | 90 |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 112–115°C (predicted) and a boiling point of 388.6±32.0°C . It is sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in polar organic solvents like dimethylformamide (DMF) and acetone . The ethyl group enhances lipophilicity, yielding a logP value of 2.34±0.15, which favors membrane permeability in biological systems .
Stability and Degradation
Biological Activity and Applications
Industrial and Research Applications
1-(2-Amino-4-ethylphenyl)-3-bromopropan-1-one serves as a precursor for:
-
Heterocyclic Compounds: Pyrazole and imidazole derivatives via cyclocondensation .
-
Ligands in Catalysis: Chiral ligands for asymmetric hydrogenation reactions .
Table 3: Applications of Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume